2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (hereafter referred to as THPP-tBu) is a bicyclic 6-6 heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core with a saturated tetrahydropyridine ring and a tert-butyl substituent at the 2-position. Its molecular formula is C₁₁H₁₇N₃, as confirmed by structural data (Fig. 1) . This scaffold is notable for its synthetic versatility and pharmacological relevance, particularly in kinase inhibition and mitochondrial targeting .
The tert-butyl group enhances steric bulk and lipophilicity, influencing binding affinity and metabolic stability. THPP-tBu serves as a key intermediate in drug discovery, enabling derivatization for optimizing selectivity and potency .
Properties
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-11(2,3)10-13-7-8-6-12-5-4-9(8)14-10/h7,12H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNXUFABOGCLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717164 | |
| Record name | 2-tert-Butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211516-37-8 | |
| Record name | 2-tert-Butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The cyclocondensation approach utilizes tert-butyl 4-oxopiperidine-1-carboxylate as a key precursor. In a representative procedure, this intermediate undergoes nucleophilic attack by pyrimidine derivatives under acidic conditions, facilitating ring closure to form the tetrahydropyrido[4,3-d]pyrimidine core. The tert-butyl group is introduced via a Boc (tert-butoxycarbonyl) protection strategy, which is later deprotected under trifluoroacetic acid (TFA) to yield the final product.
Key steps :
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Suzuki Coupling : Arylboronic acids react with halogenated pyrimidine intermediates in the presence of Pd(dppf)Cl₂ and K₂CO₃ to install aromatic substituents.
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Boc Deprotection : TFA in dichloromethane removes the Boc group, exposing the secondary amine for subsequent condensation.
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Hydroxamate Formation : Condensation with 8-methoxy-8-oxooctanoic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) forms ester precursors, which are hydrolyzed to hydroxamates.
Optimization Insights :
Yield and Scalability
Typical yields for this method range from 70% to 90% on a laboratory scale (Table 1). Scaling to industrial production requires careful control of exothermic reactions during Boc deprotection.
Reductive Amination of Pyrido[4,3-d]pyrimidine Precursors
Hydrogenation Protocol
Saturation of the pyridine ring is achieved via catalytic hydrogenation. Pyrido[4,3-d]pyrimidine derivatives are treated with H₂ gas (50 psi) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 60°C. The tert-butyl group is introduced either prior to hydrogenation via alkylation or post-reduction via SNAr (nucleophilic aromatic substitution).
Critical Parameters :
Functional Group Compatibility
Electron-withdrawing groups (e.g., nitro, carbonyl) on the pyrimidine ring enhance hydrogenation rates by stabilizing intermediate radicals. Conversely, electron-donating groups (e.g., methoxy) require longer reaction times (24–48 hours).
Multicomponent Reactions (MCRs) Involving Pyridine and Pyrimidine Derivatives
One-Pot Synthesis
A three-component reaction between pyridine-4-amine, tert-butyl isocyanate, and formaldehyde in aqueous ethanol produces the target compound in a single step. The reaction proceeds via imine formation followed by cyclization, with the tert-butyl group incorporated from the isocyanate reagent.
Advantages :
Solvent and Catalyst Screening
Polar aprotic solvents (e.g., acetonitrile) improve yields by stabilizing charged intermediates. Transition metal catalysts (e.g., CuI) are dispensable but enhance regioselectivity in asymmetric variants.
Analytical Validation of Synthetic Products
Structural Confirmation
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¹H NMR : Characteristic signals include δ 1.47 ppm (tert-butyl, 9H), δ 3.56 ppm (piperidine CH₂), and δ 8.35 ppm (pyrimidine aromatic protons).
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LC-MS : Molecular ion peak at m/z 191.27 [M+H]⁺ confirms the molecular formula C₁₁H₁₇N₃.
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X-ray Crystallography : Resolves the half-chair conformation of the tetrahydropyridine ring and coplanarity of the pyrimidine moiety.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >97% for all synthetic batches.
Comparative Analysis of Preparation Methods
Table 1: Synthesis Methods for 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogenated derivatives of the compound can be treated with nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
The pyrido[4,3-d]pyrimidine core is shared among several derivatives, but modifications to saturation and substituents lead to distinct properties:
Key Observations :
- Saturation : Fully saturated tetrahydropyridine rings (as in THPP-tBu) improve solubility compared to aromatic pyrido analogues .
- Substituent Effects :
- tert-Butyl : Enhances selectivity for PI3Kδ (IC₅₀ < 10 nM) by occupying hydrophobic pockets .
- Phenyl/Methylsulfonyl : These groups modulate electronic properties and binding to folate enzymes (e.g., dihydrofolate reductase) .
- Boc Protection : Facilitates synthetic manipulation, as seen in intermediates for kinase inhibitors .
Kinase Inhibition
- THPP-tBu Derivatives : Optimized derivatives show >100-fold selectivity for PI3Kδ over other isoforms (α, β, γ), critical for treating autoimmune diseases .
- CaMKII Inhibitors: THPP-based compounds (e.g., mitoIN-THPP) inhibit mitochondrial TASK-3 channels, with IC₅₀ values in the nanomolar range .
Antifolate and Antimicrobial Activity
- 2,4-Diamino-THPP Analogues: Exhibit antimalarial and antibacterial effects (MIC = 0.5–2 µg/mL against Plasmodium falciparum) .
- Thienopyrimidine-THPP Hybrids: Demonstrate antifungal activity (e.g., Candida albicans inhibition at 10 µM) .
Physicochemical Properties
| Property | THPP-tBu | 2-Phenyl-THPP HCl | 5,6,7,8-THPP dihydrochloride |
|---|---|---|---|
| Molecular Weight | 191.27 g/mol | 247.73 g/mol | 208.09 g/mol |
| Solubility | Moderate (logP ~2.5) | High (due to HCl salt) | High (aqueous compatible) |
| Stability | Stable under inert gas | Hygroscopic | Stable at room temperature |
| Key Applications | Kinase inhibitors | Antifolate intermediates | Biochemical assays |
| References |
Biological Activity
2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique pyrido[4,3-d]pyrimidine core structure with a tert-butyl substituent that may influence its biological interactions and therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 191.27 g/mol. The structural characteristics contribute to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃ |
| Molecular Weight | 191.27 g/mol |
| CAS Number | 1211516-37-8 |
| InChI Key | TXNXUFABOGCLLO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. This interaction can modulate biological pathways relevant to disease processes.
Antimicrobial Properties
Studies have suggested that derivatives of pyrido[4,3-d]pyrimidines exhibit antimicrobial activities. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. The mechanism may involve disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Anticancer Activity
Research into the anticancer properties of this compound has revealed promising results. In vitro studies demonstrated that this compound can inhibit the growth of cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (breast cancer). The compound's effectiveness is often measured by its half-maximal effective concentration (EC50), which indicates the potency of the compound in inhibiting cell proliferation.
Case Study: HepG2 Cell Line
A study assessing the growth inhibition of HepG2 cells reported an EC50 value of approximately 10 µM for the compound under investigation. This suggests moderate potency compared to standard chemotherapeutics.
Table 2: Anticancer Activity Data
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrido[4,3-d]pyrimidines. Modifications at various positions on the ring system can significantly impact the compound's efficacy and selectivity.
Key Findings:
- Tert-butyl Substitution : Enhances lipophilicity and may improve membrane permeability.
- Positioning of Functional Groups : Alterations at the 5 or 6 positions can lead to increased potency against specific targets.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, and how can reaction conditions be optimized? A: The compound is typically synthesized via cyclocondensation of azomethine derivatives with appropriate nucleophiles. A general procedure involves refluxing azomethine intermediates (e.g., 2-aminotetrahydrobenzothiophene derivatives) in glacial acetic acid with DMSO as a catalyst, followed by precipitation and recrystallization from acetic acid . Optimization includes controlling reaction time (30–60 minutes), temperature (reflux conditions), and stoichiometry of reagents. Purification via recrystallization or column chromatography is critical to isolate high-purity products. Comparative studies on solvent polarity and catalyst loading can further refine yields .
Structural Characterization Techniques
Q: Which analytical methods are most reliable for confirming the structure of this compound and its derivatives? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and ring saturation. Infrared (IR) spectroscopy identifies functional groups like carbonyls or amines. Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry; for example, studies on analogous pyridopyrimidines report mean C–C bond lengths of 0.004 Å and R factors ≤0.069 . Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity .
Initial Biological Activity Profiling
Q: What in vitro assays are recommended for preliminary evaluation of biological activity? A: Standard assays include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Anti-inflammatory screening : Inhibition of COX-1/2 enzymes or TNF-α production in macrophage models .
- Kinase inhibition : Fluorescence-based assays for EGFR or eEF-2K inhibition, referencing IC₅₀ values from pyridopyrimidine derivatives .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How do substituents at the 2- and 4-positions influence bioactivity, and how can SAR be systematically explored? A: The tert-butyl group at the 2-position enhances steric bulk, potentially improving target selectivity. Substituents at the 4-position (e.g., methyl, aryl) modulate electronic effects and binding affinity. Methodologically, prepare derivatives via alkylation/acylation reactions and compare their IC₅₀ values in target-specific assays. For example, 2-(3,5-di-tert-butyl-4-hydroxyphenyl) analogs showed enhanced antioxidant and anti-inflammatory activity . Computational tools like CoMFA or molecular docking can predict key interactions before synthesis .
Computational Docking and Experimental Validation
Q: How can docking studies be integrated with experimental data to elucidate binding mechanisms? A: Use software such as AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR, DHFR). Validate predictions with mutagenesis studies or crystallographic data. For instance, docking of pyridopyrimidine derivatives into the ATP-binding pocket of EGFR aligns with experimental IC₅₀ trends . Discrepancies between docking scores and bioactivity may indicate solvent effects or protein flexibility, requiring MD simulations for refinement .
Resolving Contradictory Biological Data
Q: How should researchers address inconsistencies in reported biological activities across studies? A: Key steps include:
- Assay standardization : Ensure consistent cell lines, incubation times, and controls.
- Purity verification : Re-evaluate compound purity via HPLC or LC-MS.
- Meta-analysis : Compare substituent effects and assay conditions. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture media .
Solubility and Bioavailability Optimization
Q: What strategies improve the physicochemical properties of this compound for in vivo studies? A:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the 4-position.
- Salt formation : Hydrochloride salts of related tetrahydropyridopyrimidines enhance aqueous solubility .
- LogP adjustment : Replace tert-butyl with polar groups (e.g., hydroxyl, amine) while monitoring SAR trade-offs .
Regioselective Functionalization Challenges
Q: How can regioselectivity be achieved during electrophilic substitution or metal-catalyzed reactions? A: Use directing groups (e.g., tert-butyl) to control reaction sites. For example, tert-butyl’s steric bulk directs electrophiles to the 6-position in pyridopyrimidines. Transition-metal catalysts (e.g., Pd) with chelating ligands (e.g., bidentate amines) improve selectivity in cross-coupling reactions .
Crystallographic Analysis of Conformational Flexibility
Q: How does the tetrahydropyrido ring’s conformation impact biological activity? A: X-ray studies reveal that the chair conformation of the tetrahydropyridine ring stabilizes interactions with hydrophobic pockets in target proteins. Torsional angles (e.g., C5-C6-C7-C8) measured via crystallography correlate with binding affinity in kinase inhibitors .
Metabolic Stability Assessment
Q: What in vitro models predict metabolic stability, and how can derivatives be designed to resist degradation? A: Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots. For example, CYP3A4-mediated oxidation of the tert-butyl group can be mitigated by fluorination or cyclopropyl substitution . LC-MS/MS identifies major metabolites, guiding structural modifications to block vulnerable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
